1-Propyl-1H-indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1H-indazol-6-amine is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound consists of a benzene ring fused to a pyrazole ring, with a propyl group attached to the nitrogen atom at position 1 and an amine group at position 6.
Preparation Methods
The synthesis of 1-Propyl-1H-indazol-6-amine can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions . One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another approach is the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
Chemical Reactions Analysis
1-Propyl-1H-indazol-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate. Major products formed from these reactions include various substituted indazole derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Propyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, as an IDO1 inhibitor, it suppresses the expression of the IDO1 protein, which is involved in the tryptophan catabolism pathway . This inhibition leads to the modulation of immune responses and has potential therapeutic implications in cancer treatment .
Comparison with Similar Compounds
1-Propyl-1H-indazol-6-amine can be compared with other similar compounds, such as:
1H-indazole-6-amine: Lacks the propyl group, which may affect its biological activity and solubility.
1-Methyl-1H-indazol-6-amine: Contains a methyl group instead of a propyl group, leading to differences in pharmacokinetics and potency.
6-Substituted aminoindazole derivatives: These compounds have various substituents at position 6, which can significantly alter their biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-propylindazol-6-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-10-6-9(11)4-3-8(10)7-12-13/h3-4,6-7H,2,5,11H2,1H3 |
InChI Key |
BJOPENNMRWBCID-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.